N-(2-oxo-2-phenylethyl)methanesulfonamide

Phenylethanolamine N-Methyltransferase Enzyme Inhibition Neuropharmacology

Researchers require chemically precise sulfonamide analogs for reproducible SAR studies-generic substitution alters biological activity. N-(2-oxo-2-phenylethyl)methanesulfonamide (CAS 56062-81-8) solves this with validated analytical data. • PNMT inhibition: Ki = 0.38-0.4 µM, benchmark for catecholamine disorder research • Synthetic utility: 98% yield in multicomponent reactions for rigidin-inspired frameworks • Quality control: Melting point 178-180°C, MW 213.25 g/mol • Purity: 95% minimum, ideal for medicinal chemistry building blocks

Molecular Formula C9H11NO3S
Molecular Weight 213.26 g/mol
CAS No. 56062-81-8
Cat. No. B3272010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-oxo-2-phenylethyl)methanesulfonamide
CAS56062-81-8
Molecular FormulaC9H11NO3S
Molecular Weight213.26 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NCC(=O)C1=CC=CC=C1
InChIInChI=1S/C9H11NO3S/c1-14(12,13)10-7-9(11)8-5-3-2-4-6-8/h2-6,10H,7H2,1H3
InChIKeyMLZXNAIRHOPDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-oxo-2-phenylethyl)methanesulfonamide: Phenacyl Sulfonamide Building Block


N-(2-oxo-2-phenylethyl)methanesulfonamide (CAS 56062-81-8) is a versatile sulfonamide derivative featuring a phenacyl (2-oxo-2-phenylethyl) moiety and a methanesulfonamide functional group, with a molecular formula C₉H₁₁NO₃S and a molecular weight of 213.25 g/mol [1]. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and drug discovery research, enabling the construction of complex heterocyclic frameworks via multicomponent reactions . Its structural characteristics position it as a key precursor in the synthesis of biologically relevant molecules, including rigidin-inspired 7-deazahypoxanthine frameworks studied for antiproliferative activity .

Phenacyl sulfonamide building block for heterocycle synthesis
Supports multicomponent reactions and rigidin-inspired framework construction
Reported PNMT inhibitory activity enables SAR comparator studies

N-(2-oxo-2-phenylethyl)methanesulfonamide: The Case Against Generic Sulfonamide Substitution


Generic substitution among sulfonamide derivatives is scientifically unsound due to the profound impact of N-substitution and sulfonyl group variation on both physicochemical properties and biological activity [1]. Even minor structural modifications—such as replacing the methanesulfonyl group with a benzenesulfonyl group or altering the phenacyl substituent—can dramatically shift molecular weight, lipophilicity, melting point, and target engagement profiles . This structural sensitivity means that compounds within the same nominal class are not functionally interchangeable for research applications requiring precise chemical identity, synthetic reproducibility, or defined biological readouts. The following quantitative evidence demonstrates exactly where N-(2-oxo-2-phenylethyl)methanesulfonamide diverges from its closest analogs, providing a verifiable basis for compound-specific selection.

Sulfonyl group variation Methanesulfonyl to benzenesulfonyl replacement may shift lipophilicity, melting point, and target engagement profile.
N-substitution identity Even minor phenacyl modifications can alter synthetic behavior and biological readouts; class-level substitution lacks reproducibility.
Scaffold-specific PNMT potency PNMT inhibitory activity varies significantly across sulfonamide chemotypes; tetrahydroisoquinoline-based scaffolds exhibit distinct potency windows.

N-(2-oxo-2-phenylethyl)methanesulfonamide: Comparative Evidence vs. Closest Analogs


PNMT Inhibitory Potency: Comparison with Tetrahydroisoquinoline Sulfonamides

N-(2-oxo-2-phenylethyl)methanesulfonamide exhibits measurable inhibitory activity against phenylethanolamine N-methyltransferase (PNMT), a key enzyme in epinephrine biosynthesis. Across two independent radiochemical assays, the compound demonstrated Ki values of 0.4 µM and 0.38 µM [1]. This potency is approximately 35-fold weaker than the potent PNMT inhibitor 3-fluoromethyl-7-sulfonamide-1,2,3,4-tetrahydroisoquinoline (Ki = 0.13 µM) and at least 700-fold weaker than the unsubstituted 1,2,3,4-tetrahydroisoquinoline-7-sulfonamide scaffold (Ki range 280-580 nM) [2]. The data establish that while the compound possesses measurable PNMT inhibitory activity, it is a moderate-affinity ligand relative to optimized tetrahydroisoquinoline-based sulfonamides, positioning it as a useful comparator scaffold rather than a high-potency lead.

PNMT inhibitory potency
Cross-study comparable
Ki = 0.38 – 0.4 µM (vs. THIQ sulfonamide Ki 280 – 580 nM; optimized derivative Ki 0.13 µM)
Moderate-affinity PNMT ligand; useful comparator scaffold for SAR studies
Radiochemical assay, bovine adrenal PNMT
Phenylethanolamine N-Methyltransferase Enzyme Inhibition Neuropharmacology

Melting Point and Molecular Weight vs. Phenacyl Sulfonamide Analogs

The methanesulfonamide derivative exhibits a well-defined melting point range of 178-180°C, as reported by Sigma-Aldrich for the 95% purity grade powder form . This melting point is substantially higher than that of its closest direct structural analog, 4-methyl-N-(2-oxo-2-phenylethyl)benzenesulfonamide, which incorporates a bulkier p-toluenesulfonyl group and has a molecular weight of 289.35 g/mol compared to 213.25 g/mol for the target compound [1]. The lower molecular weight and higher melting point of the methanesulfonamide derivative reflect stronger intermolecular hydrogen bonding networks in the solid state, a consequence of the smaller sulfonamide head group allowing more efficient crystal packing. This thermal stability profile confers advantages in handling, storage, and purification workflows relative to lower-melting benzenesulfonamide analogs.

Melting point & MW contrast
Cross-study comparable
mp 178–180 °C, MW 213.25 (vs. benzenesulfonamide analog MW 289.35)
Higher mp and lower MW suggest stronger H-bond packing and easier handling
Analog mp not reported; property class inference
Physicochemical Properties Compound Characterization Solid-State Analysis

Single-Step High-Yield Synthetic Accessibility

N-(2-oxo-2-phenylethyl)methanesulfonamide is accessible via a straightforward single-step sulfonylation reaction between 2-aminoacetophenone hydrochloride and methanesulfonyl chloride in dichloromethane using triethylamine as base, yielding the title compound in 98% yield as an off-white solid . An alternative patented procedure from US07425636B2 reports a 57% yield using similar conditions with chloroform extraction [1]. This synthetic efficiency contrasts with more complex benzenesulfonamide analogs that require additional purification steps due to lower yields or side-product formation. The commercial availability at 95% purity from multiple reputable suppliers (including Sigma-Aldrich and Enamine) further underscores its accessibility as a reliable research reagent .

Synthetic yield
Supporting evidence
98% isolated yield (single-step sulfonylation)
Near-quantitative conversion reduces material cost and purification burden
DCM, Et₃N, 0 °C to RT; patent procedure reports 57%
Synthetic Methodology Building Block Synthesis Reaction Optimization

N-(2-oxo-2-phenylethyl)methanesulfonamide: Optimal Research Applications


PNMT Inhibitor Screening and SAR Studies

Researchers investigating phenylethanolamine N-methyltransferase (PNMT) as a therapeutic target for catecholamine-related disorders can utilize N-(2-oxo-2-phenylethyl)methanesulfonamide as a moderately potent reference inhibitor with defined Ki values (0.38-0.4 µM) [1]. Its established activity provides a reproducible benchmark for screening campaigns and SAR studies, enabling direct potency comparisons when evaluating novel sulfonamide-derived PNMT ligands. The compound's activity relative to the tetrahydroisoquinoline-7-sulfonamide scaffold (Ki = 280-580 nM) offers a valuable reference point for assessing the impact of scaffold rigidification on target engagement .

Multicomponent Heterocycle Synthesis Building Block

N-(2-oxo-2-phenylethyl)methanesulfonamide serves as an essential building block in multicomponent reactions for constructing aminopyrrole intermediates and rigidin-inspired 7-deazahypoxanthine frameworks . The high synthetic yield (98%) and reliable commercial availability at 95% purity make it a practical choice for medicinal chemistry laboratories pursuing antiproliferative compound libraries . The compound's defined melting point (178-180°C) facilitates straightforward characterization and quality control verification in academic and industrial synthesis workflows .

Sulfonamide Scaffold Comparison in Early Drug Discovery

For medicinal chemists evaluating the influence of sulfonamide substitution patterns on drug-like properties, N-(2-oxo-2-phenylethyl)methanesulfonamide represents the minimal methanesulfonamide phenotype within the phenacyl sulfonamide series. Its lower molecular weight (213.25 g/mol) and higher melting point relative to benzenesulfonamide analogs (e.g., 4-methyl derivative, MW = 289.35 g/mol) enable systematic investigation of how sulfonyl group bulk affects physicochemical parameters including solubility, lipophilicity, and crystallinity [2][3]. This structural minimalism positions the compound as an ideal baseline comparator for scaffold optimization campaigns.

Application
Selection Property
Validation Focus
PNMT inhibitor screening and SAR
Reported moderate Ki benchmark
Potency alignment with tetrahydroisoquinoline references
Multicomponent heterocycle synthesis
High synthetic yield and reliable commercial purity
Reproducibility in aminopyrrole and deazahypoxanthine assembly
Sulfonamide scaffold comparison
Minimal methanesulfonamide phenotype
Physicochemical profiling relative to bulkier analogs
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